6-fluoro-2-methyl-1H-quinazolin-4-one

Catalog No.
S8168752
CAS No.
M.F
C9H7FN2O
M. Wt
178.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-2-methyl-1H-quinazolin-4-one

Product Name

6-fluoro-2-methyl-1H-quinazolin-4-one

IUPAC Name

6-fluoro-2-methyl-1H-quinazolin-4-one

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)

InChI Key

PLUNYJURDZUDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)F

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)F

6-Fluoro-2-methyl-1H-quinazolin-4-one is a heterocyclic organic compound characterized by a quinazolinone core structure, which consists of a benzene ring fused to a pyrimidine ring. Its chemical formula is C9H8FN3OC_9H_8FN_3O, and it has a molecular weight of approximately 195.17 g/mol. The compound features a fluorine atom at the 6-position and a methyl group at the 2-position of the quinazolinone structure, contributing to its unique chemical properties and potential biological activities. The compound is known for its stability, with a melting point around 250 °C and predicted boiling point of approximately 318.3 °C .

Typical of quinazolinone derivatives, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation to form additional functional groups or reduction to modify its structure.
  • Cyclization Reactions: It can serve as a precursor for more complex heterocycles through cyclization processes involving other reagents .

Research indicates that 6-fluoro-2-methyl-1H-quinazolin-4-one exhibits significant biological activities, particularly in:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which is relevant for drug development .

The synthesis of 6-fluoro-2-methyl-1H-quinazolin-4-one typically involves several steps:

  • Formation of the Quinazolinone Core: This can be achieved through the cyclization of 2-amino benzonitrile with appropriate reagents under acidic conditions.
  • Fluorination: The introduction of the fluorine atom at the 6-position can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Methylation: Methylation at the 2-position may be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases .

6-Fluoro-2-methyl-1H-quinazolin-4-one has applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an intermediate in synthesizing other complex organic compounds.
  • Material Science: Potential use in creating novel materials due to its unique structural properties .

Interaction studies involving 6-fluoro-2-methyl-1H-quinazolin-4-one focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research has indicated interactions with certain protein kinases, which are crucial in cancer signaling pathways .

Several compounds share structural similarities with 6-fluoro-2-methyl-1H-quinazolin-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-FluoroquinazolinoneC8H5FN2OC_8H_5FN_2OLacks methyl group; known for antimicrobial activity
6-Fluoro-4-methylquinazolinoneC9H7FN2OC_9H_7FN_2OContains a methyl group at position 4; potential anticancer properties
8-Iodo-6-fluoroquinazolinoneC9H6FIN2OC_9H_6FIN_2OIodine substitution enhances biological activity; used in imaging studies

Uniqueness of 6-Fluoro-2-Methyl-1H-Quinazolin-4-One

What sets 6-fluoro-2-methyl-1H-quinazolin-4-one apart from these similar compounds is its specific combination of fluorine and methyl substitutions, which may confer distinct pharmacological properties and enhance its efficacy against specific biological targets. This unique configuration allows for tailored interactions within biochemical pathways, making it an intriguing subject for further research in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.05424101 g/mol

Monoisotopic Mass

178.05424101 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-28-2023

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